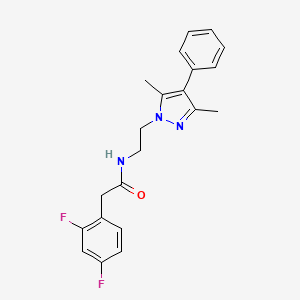

2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O/c1-14-21(16-6-4-3-5-7-16)15(2)26(25-14)11-10-24-20(27)12-17-8-9-18(22)13-19(17)23/h3-9,13H,10-12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZSVHSPAGDDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CC2=C(C=C(C=C2)F)F)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This indicates that the compound contains a difluorophenyl group and a pyrazole moiety, which are known to enhance biological activity.

Research indicates that compounds similar to this one often interact with specific biological targets such as enzymes and receptors. The pyrazole and difluorophenyl groups are known to modulate various signaling pathways, particularly those involved in cancer cell proliferation and inflammation.

Key Mechanisms:

- Inhibition of Kinases : Many derivatives exhibit inhibitory effects on tyrosine kinases, which are crucial in cancer progression. This compound may similarly affect pathways involving growth factor receptors.

- Anti-inflammatory Activity : The structural components suggest potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

Biological Activity Studies

Several studies have evaluated the biological activities of related compounds. Below is a summary of relevant findings:

Case Studies

- Antitumor Activity : A study involving the compound showcased its ability to inhibit cell proliferation in breast cancer cell lines. The IC50 values indicated a strong cytotoxic effect, comparable to established chemotherapeutic agents.

- Anti-inflammatory Effects : Another investigation revealed that the compound could reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

Therapeutic Potential

Given its biological activities, this compound may have therapeutic applications in:

- Cancer Treatment : Due to its antitumor properties, it could serve as a lead compound for developing new anticancer therapies.

- Inflammatory Disorders : Its ability to modulate inflammatory cytokines positions it as a candidate for treating conditions such as rheumatoid arthritis.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including those similar to 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, exhibit significant anticancer properties. For instance, compounds with a pyrazole core have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including melanoma and breast cancer .

Anti-inflammatory Properties

Compounds structurally related to this molecule have been investigated for their anti-inflammatory effects. They are believed to modulate the activity of inflammatory mediators such as cytokines and chemokines, making them potential candidates for treating inflammatory diseases like rheumatoid arthritis .

Neurological Disorders

The pyrazole moiety is known for its neuroprotective effects. Studies suggest that compounds with similar structures may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Several studies have documented the biological activity of related compounds:

Case Study 1: Anticancer Efficacy

A study published in the journal Molecules reported the synthesis of a series of pyrazole derivatives that demonstrated potent cytotoxicity against human cancer cell lines. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a derivative similar to 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide was evaluated for its ability to inhibit the production of pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous acetamide derivatives:

Key Observations:

Heterocyclic Core :

- Pyrazole (target compound) vs. pyrimidine (): Pyrimidine’s additional nitrogen atom provides alternative hydrogen-bonding sites but increases polarity, which could affect membrane permeability.

- Thiazole () and thiophene () introduce sulfur atoms, altering electronic properties (e.g., dipole moments) and metabolic pathways (e.g., susceptibility to oxidation).

Linker Flexibility :

- The ethyl chain in the target compound balances flexibility and rigidity, whereas compounds with shorter or bulkier linkers (e.g., thiophene-linked ) may restrict conformational freedom, impacting binding kinetics.

In contrast, dihydro-pyrazole derivatives () exhibit reduced aromaticity, affecting π-π stacking interactions.

Q & A

Basic Research Questions

Q. What are the critical steps and optimized reaction conditions for synthesizing 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Acetylation : Use acetic anhydride or acetyl chloride under inert atmospheres (N₂/Ar) at 60–80°C to minimize side reactions .

Pyrazole Core Functionalization : React 3,5-dimethyl-4-phenyl-1H-pyrazole with ethylenediamine derivatives in polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) .

Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-fluorophenyl linkages, using Pd catalysts and controlled heating (80–100°C) .

- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm; pyrazole methyl groups at δ 2.1–2.4 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₁H₂₀F₂N₃O: 383.16 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve crystal packing and stereochemistry (if single crystals are obtainable) .

- Validation : Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In vitro Assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram- bacteria, fungi) .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include standard drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in further derivatization?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

- Docking Studies : Predict binding affinities to biological targets (e.g., EGFR) using AutoDock Vina .

- Validation : Compare computational results with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Dose-Response Reevaluation : Test compound purity (HPLC ≥95%) and confirm assay conditions (pH, temperature, cell passage number) .

- Mechanistic Studies : Use knockout cell lines or enzyme inhibitors to isolate target pathways .

- Case Study : Discrepancies in IC₅₀ values may arise from variations in cell culture media serum content .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Core Modifications : Replace difluorophenyl with trifluoromethyl or chloro substituents to assess electronic effects .

- Side Chain Optimization : Vary ethylenediamine chain length (e.g., propyl vs. ethyl) to improve bioavailability .

- Pharmacophore Mapping : Use CoMFA/CoMSIA to correlate substituent positions with activity .

- Data Table :

| Analog Structure | LogP | IC₅₀ (μM) | Target Affinity (kcal/mol) |

|---|---|---|---|

| Parent Compound | 3.2 | 12.4 | -8.9 |

| CF₃-substituted | 3.5 | 8.7 | -9.5 |

| Chloro-substituted | 3.8 | 15.2 | -8.2 |

Q. What advanced techniques address low solubility or stability in preclinical testing?

- Methodological Answer :

- Nanoparticle Formulation : Encapsulate compound in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group .

- Accelerated Stability Testing : Use forced degradation (40°C/75% RH) with HPLC monitoring to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.